N'-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring and a bicycloheptane moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole ring or the bicycloheptane moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline: Similar structure but with a chloro substituent.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole ring fused to indole moieties.
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicycloheptane moiety, which imparts distinct chemical and biological properties compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(15-11-3-1-2-4-12(11)15)18-17-8-10-5-6-13-14(7-10)21-9-20-13/h5-8,11-12,15H,1-4,9H2,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYKKHONRXLOZ-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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